Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate involves several steps. One common method includes the reaction of 3-bromo-1,2-oxazole with tert-butyl carbamate under specific conditions . The reaction typically requires a catalyst and is conducted in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The carbamate group can also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(5-bromothiazol-2-yl)carbamate: This compound has a thiazole ring instead of an oxazole ring, which affects its reactivity and binding properties.
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: The presence of a hydroxypyridine ring introduces different chemical and biological characteristics.
Tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate: This compound has a dihydro-oxazole ring, which influences its stability and reactivity.
These comparisons highlight the unique features of this compound, particularly its specific ring structure and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h4H,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHNSWNFWWSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307781-69-5 |
Source
|
Record name | tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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